Cas no 89855-13-0 (1,2,2-Trimethylpyrrolidin-3-ol)

1,2,2-Trimethylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,2-trimethylpyrrolidin-3-ol
- 89855-13-0
- EN300-5109335
- 1,2,2-Trimethylpyrrolidin-3-ol
-
- Inchi: 1S/C7H15NO/c1-7(2)6(9)4-5-8(7)3/h6,9H,4-5H2,1-3H3
- InChI Key: ZPGSNALNPFRXCK-UHFFFAOYSA-N
- SMILES: OC1CCN(C)C1(C)C
Computed Properties
- Exact Mass: 129.115364102g/mol
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 0.4
1,2,2-Trimethylpyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5109335-10.0g |
1,2,2-trimethylpyrrolidin-3-ol |
89855-13-0 | 10g |
$4176.0 | 2023-05-30 | ||
Enamine | EN300-5109335-1.0g |
1,2,2-trimethylpyrrolidin-3-ol |
89855-13-0 | 1g |
$971.0 | 2023-05-30 | ||
Enamine | EN300-5109335-0.5g |
1,2,2-trimethylpyrrolidin-3-ol |
89855-13-0 | 0.5g |
$933.0 | 2023-05-30 | ||
Enamine | EN300-5109335-0.1g |
1,2,2-trimethylpyrrolidin-3-ol |
89855-13-0 | 0.1g |
$855.0 | 2023-05-30 | ||
Enamine | EN300-5109335-2.5g |
1,2,2-trimethylpyrrolidin-3-ol |
89855-13-0 | 2.5g |
$1903.0 | 2023-05-30 | ||
Enamine | EN300-5109335-5.0g |
1,2,2-trimethylpyrrolidin-3-ol |
89855-13-0 | 5g |
$2816.0 | 2023-05-30 | ||
Enamine | EN300-5109335-0.25g |
1,2,2-trimethylpyrrolidin-3-ol |
89855-13-0 | 0.25g |
$893.0 | 2023-05-30 | ||
Enamine | EN300-5109335-0.05g |
1,2,2-trimethylpyrrolidin-3-ol |
89855-13-0 | 0.05g |
$816.0 | 2023-05-30 |
1,2,2-Trimethylpyrrolidin-3-ol Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Additional information on 1,2,2-Trimethylpyrrolidin-3-ol
Recent Advances in the Study of 1,2,2-Trimethylpyrrolidin-3-ol (CAS: 89855-13-0) in Chemical Biology and Pharmaceutical Research
1,2,2-Trimethylpyrrolidin-3-ol (CAS: 89855-13-0) is a chiral pyrrolidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound serves as a versatile building block for the synthesis of various bioactive molecules, including alkaloids and pharmaceutical intermediates. Recent studies have explored its role in modulating biological targets, particularly in the central nervous system (CNS), highlighting its importance in the development of novel therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the stereoselective synthesis of 1,2,2-Trimethylpyrrolidin-3-ol and its enantiomers, emphasizing the impact of chirality on its biological activity. The researchers employed asymmetric hydrogenation and enzymatic resolution techniques to obtain high-purity enantiomers, which were then evaluated for their binding affinity to nicotinic acetylcholine receptors (nAChRs). The results demonstrated that the (R)-enantiomer exhibited superior binding properties, suggesting its potential as a lead compound for neurodegenerative disease treatments.
In another groundbreaking study, researchers utilized 1,2,2-Trimethylpyrrolidin-3-ol as a key intermediate in the synthesis of novel sigma-1 receptor ligands. Sigma-1 receptors play a crucial role in neuroprotection and cellular stress response, making them attractive targets for CNS disorders. The study, published in Bioorganic & Medicinal Chemistry Letters, reported that derivatives of 1,2,2-Trimethylpyrrolidin-3-ol displayed potent sigma-1 receptor agonism, with one compound showing promising neuroprotective effects in an in vitro model of Parkinson’s disease.
Beyond its applications in CNS drug discovery, 1,2,2-Trimethylpyrrolidin-3-ol has also been explored in the context of antimicrobial agents. A 2024 study in European Journal of Medicinal Chemistry described the synthesis of pyrrolidine-based quaternary ammonium salts derived from this compound, which exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound’s ability to disrupt bacterial cell membranes, offering a potential new avenue for combating antibiotic-resistant pathogens.
Despite these advances, challenges remain in the large-scale production and optimization of 1,2,2-Trimethylpyrrolidin-3-ol derivatives. Recent efforts have focused on green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, to improve yield and reduce environmental impact. A 2023 review in Chemical Reviews highlighted these developments, underscoring the compound’s growing importance in sustainable pharmaceutical manufacturing.
In conclusion, 1,2,2-Trimethylpyrrolidin-3-ol (CAS: 89855-13-0) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies uncovering its potential in CNS therapeutics, antimicrobial agents, and sustainable synthesis. Future research is expected to further elucidate its mechanistic pathways and expand its applications in drug discovery.
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